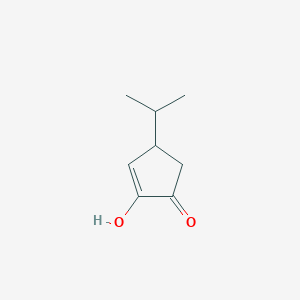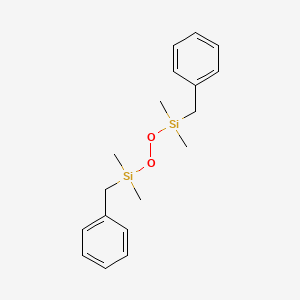
Benzyldimethylsilyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldimethylsilyl peroxide is an organosilicon compound characterized by the presence of a peroxide functional group attached to a benzyldimethylsilyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyldimethylsilyl peroxide can be synthesized through the reaction of benzyldimethylsilyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
Formation of Benzyldimethylsilyl Chloride: This is achieved by reacting benzyl chloride with dimethylchlorosilane.
Peroxidation: The benzyldimethylsilyl chloride is then treated with hydrogen peroxide in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive peroxide group.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyldimethylsilyl peroxide undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often generating free radicals.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The benzyldimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, ozone, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the benzyldimethylsilyl group.
Major Products:
Oxidation: Free radicals or oxidized products such as alcohols or ketones.
Reduction: Alcohols or other reduced species.
Substitution: Compounds with substituted functional groups replacing the benzyldimethylsilyl moiety.
Applications De Recherche Scientifique
Benzyldimethylsilyl peroxide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing peroxide groups into organic molecules, facilitating the formation of various oxidized products.
Materials Science: The compound can be used in the synthesis of silicon-based materials with unique properties.
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s ability to generate free radicals may be explored for potential therapeutic uses.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of benzyldimethylsilyl peroxide primarily involves the cleavage of the peroxide bond to generate free radicals. These free radicals can then participate in various chemical reactions, including:
Oxidation: The free radicals can oxidize other molecules by abstracting hydrogen atoms or adding to double bonds.
Substitution: The free radicals can initiate substitution reactions by attacking nucleophilic sites on other molecules.
Molecular Targets and Pathways: The primary molecular targets are the chemical bonds in organic molecules that can be oxidized or substituted by the generated free radicals. The pathways involved include radical chain reactions, where the initial free radicals propagate the reaction by generating new radicals.
Comparaison Avec Des Composés Similaires
Benzoyl Peroxide: Similar in having a peroxide group, but differs in the presence of a benzoyl group instead of a benzyldimethylsilyl group.
Dimethylphenylsilyl Peroxide: Similar in having a silyl peroxide structure, but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyldimethylsilyl peroxide is unique due to the presence of both a benzyl group and a dimethylsilyl group, which imparts distinct chemical properties
Propriétés
Numéro CAS |
58061-21-5 |
|---|---|
Formule moléculaire |
C18H26O2Si2 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
benzyl-[benzyl(dimethyl)silyl]peroxy-dimethylsilane |
InChI |
InChI=1S/C18H26O2Si2/c1-21(2,15-17-11-7-5-8-12-17)19-20-22(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
Clé InChI |
JCCUJZQFOSFCBL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC1=CC=CC=C1)OO[Si](C)(C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


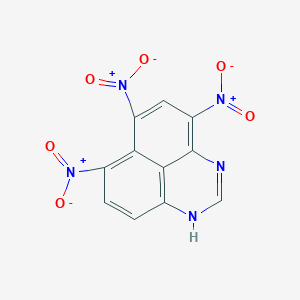
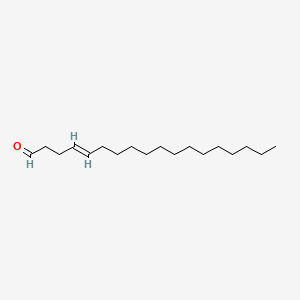
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
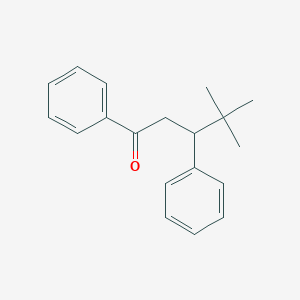


![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)

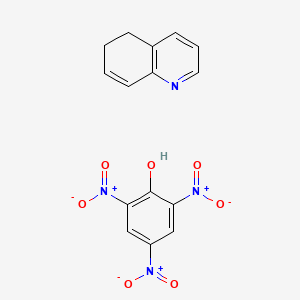
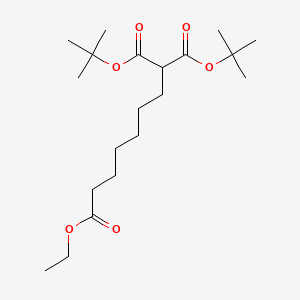
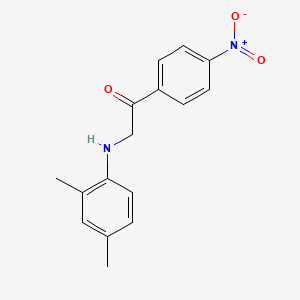
![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
